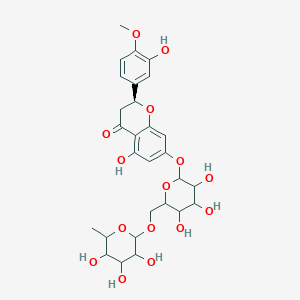

Hesperidin

Beschreibung

This compound is a flavan-on glycoside found in citrus fruits.

This compound has been reported in Humulus lupulus, Ficus erecta var. beecheyana, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

A flavanone glycoside found in CITRUS fruit peels.

Eigenschaften

IUPAC Name |

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQPHWDTPGMPEX-QJBIFVCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044328 | |

| Record name | Hesperidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-26-3 | |

| Record name | Hesperidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hesperidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hesperidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hesperidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hesperidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HESPERIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E750O06Y6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hesperidin's Mechanism of Action in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating this response. Consequently, modulating microglial activation and the subsequent inflammatory cascade represents a promising therapeutic strategy. Hesperidin, a bioflavonoid predominantly found in citrus fruits, has emerged as a potent anti-neuroinflammatory agent. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's neuroprotective effects, with a focus on its interaction with key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in the advancement of novel therapeutics for neuroinflammatory disorders.

Core Mechanism of Action: A Multi-Targeted Approach

This compound exerts its anti-neuroinflammatory effects through a multi-targeted mechanism, primarily by modulating key signaling pathways that regulate the inflammatory response in microglia. Its actions lead to a reduction in the production of pro-inflammatory mediators and an enhancement of endogenous antioxidant defenses. The core mechanisms involve the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, and the suppression of the NLRP3 inflammasome.

Inhibition of TLR4/NF-κB Signaling Pathway

The TLR4/NF-κB pathway is a cornerstone of the innate immune response and a critical driver of neuroinflammation. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of TLR4 on microglia, triggering a downstream signaling cascade that results in the activation of NF-κB. Activated NF-κB then translocates to the nucleus, where it promotes the transcription of various pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

This compound has been shown to significantly interfere with this pathway. It can inhibit the expression of TLR4, thereby reducing the initial inflammatory trigger.[1][2] Furthermore, this compound can block the subsequent activation of the IKK complex, which is responsible for the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB.[3][4] By preventing IκBα degradation, this compound ensures that NF-κB remains sequestered in the cytoplasm, unable to initiate the transcription of pro-inflammatory genes.[3][4] This inhibitory effect on the TLR4/NF-κB pathway is a central component of this compound's anti-neuroinflammatory action.[1][2]

Caption: this compound inhibits the phosphorylation of p38 MAPK and ERK1/2.

Activation of the Nrf2/HO-1 Antioxidant Pathway

Oxidative stress is intimately linked with neuroinflammation, creating a vicious cycle that exacerbates neuronal damage. The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes, most notably HO-1.

This compound has been shown to be a potent activator of the Nrf2/HO-1 pathway. [5]It promotes the nuclear translocation of Nrf2, thereby increasing the expression of HO-1 and other antioxidant enzymes. [5][6]This enhancement of the endogenous antioxidant defense system helps to mitigate oxidative damage and reduce the inflammatory response.

Signaling Pathway Diagram: this compound's Activation of Nrf2/HO-1 Pathway

Caption: this compound activates the Nrf2/HO-1 pathway, boosting antioxidant defenses.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, including neurodegenerative disorders.

Recent studies have highlighted this compound's ability to inhibit the activation of the NLRP3 inflammasome. [2][7]this compound has been observed to downregulate the expression of key components of the inflammasome, including NLRP3, ASC, and caspase-1. [8][9]This inhibition leads to a significant reduction in the secretion of mature IL-1β, a potent pro-inflammatory cytokine in the CNS. [10]The suppression of the NLRP3 inflammasome represents another important facet of this compound's anti-neuroinflammatory activity.

Signaling Pathway Diagram: this compound's Suppression of NLRP3 Inflammasome

Caption: this compound suppresses the activation of the NLRP3 inflammasome complex.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key markers of neuroinflammation, as reported in various preclinical studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cytokine | Experimental Model | This compound Concentration/Dose | % Reduction (approx.) | Reference |

| TNF-α | LPS-stimulated BV-2 microglia | 20, 40, 80 µmol/L | 25-60% | [8] |

| IL-1β | LPS-stimulated BV-2 microglia | 20, 40, 80 µmol/L | 30-70% | [8] |

| IL-6 | LPS-stimulated BV-2 microglia | 20, 40, 80 µmol/L | 20-50% | [8] |

| TNF-α | LPS-induced mice | 25, 50, 100 mg/kg | 30-50% | [11] |

| IL-1β | LPS-induced mice | 25, 50, 100 mg/kg | 40-60% | [11] |

| IL-6 | LPS-induced mice | 25, 50, 100 mg/kg | 35-55% | [11] |

Table 2: Effect of this compound on Key Signaling Molecules

| Molecule | Experimental Model | This compound Concentration/Dose | Effect | Reference |

| p-p38 MAPK | LPS-stimulated BV-2 microglia | 50 µM | Significant decrease | [12] |

| p-ERK1/2 | LPS-stimulated BV-2 microglia | 50 µM | Significant decrease | [12] |

| Nuclear Nrf2 | APP/PS1 mice | 40 mg/kg | Significant increase | [13] |

| HO-1 | APP/PS1 mice | 40 mg/kg | Significant increase | [13] |

| NLRP3 | CUMS rats | 20, 50, 100 mg/kg | Significant decrease | [9] |

| Caspase-1 | CUMS rats | 20, 50, 100 mg/kg | Significant decrease | [9] |

Experimental Protocols

This section outlines the general methodologies employed in key experiments cited in this guide. For detailed, step-by-step protocols, readers are encouraged to consult the original research articles.

In Vitro Model: LPS-Stimulated BV-2 Microglial Cells

-

Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.

-

Analysis of Inflammatory Markers:

-

ELISA: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. [9] * Western Blotting: The expression levels of key signaling proteins (e.g., p-p38, p-ERK, IκBα, Nrf2, HO-1, NLRP3, caspase-1) in cell lysates are determined by Western blotting using specific primary antibodies.

-

Real-Time PCR: The mRNA expression levels of inflammatory genes are quantified using real-time polymerase chain reaction (RT-PCR).

-

Experimental Workflow: In Vitro Neuroinflammation Assay

Caption: General workflow for assessing this compound's anti-inflammatory effects in vitro.

In Vivo Model: LPS-Induced Neuroinflammation in Mice

-

Animal Model: Male C57BL/6 mice are typically used. All animal procedures are conducted in accordance with approved ethical guidelines.

-

Treatment: Mice are pre-treated with this compound (administered orally or via intraperitoneal injection) for a specific period (e.g., 7-14 days). Neuroinflammation is then induced by a single intraperitoneal or intracerebroventricular injection of LPS.

-

Behavioral Tests: Cognitive and behavioral deficits are assessed using tests such as the Morris water maze or the Y-maze to evaluate learning and memory.

-

Tissue Collection and Analysis: Following the experimental period, mice are euthanized, and brain tissues (e.g., hippocampus, cortex) are collected.

-

ELISA and Western Blotting: The levels of inflammatory markers and signaling proteins in brain homogenates are analyzed using ELISA and Western blotting, as described for the in vitro model.

-

Immunohistochemistry/Immunofluorescence: Brain sections are stained with specific antibodies to visualize the activation of microglia (e.g., Iba-1 staining) and the expression of inflammatory proteins in situ.

-

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent with potent anti-neuroinflammatory properties. Its ability to modulate multiple key signaling pathways, including TLR4/NF-κB, MAPK, Nrf2/HO-1, and the NLRP3 inflammasome, underscores its potential as a multi-targeted therapeutic for complex neurodegenerative diseases. The quantitative data and experimental models presented in this guide provide a solid foundation for further research and development.

Future studies should focus on:

-

Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials to evaluate the efficacy and safety of this compound in patients with neuroinflammatory disorders.

-

Bioavailability and Blood-Brain Barrier Permeability: Optimizing delivery systems to enhance the bioavailability of this compound and its ability to cross the blood-brain barrier is crucial for its therapeutic efficacy in the CNS. [5][14]* Synergistic Effects: Investigating the potential synergistic effects of this compound with other neuroprotective compounds or existing therapies.

By continuing to unravel the intricate mechanisms of this compound's action and addressing the challenges of clinical translation, the scientific community can pave the way for the development of novel and effective treatments for the debilitating consequences of neuroinflammation.

References

- 1. Hesperetin, a Citrus Flavonoid, Attenuates LPS-Induced Neuroinflammation, Apoptosis and Memory Impairments by Modulating TLR4/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of Hesperetin in Regulating Microglia Polarization after Ischemic Stroke by Inhibiting TLR4/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Improving Solubility and Permeability of this compound through Electrospun Orange-Peel-Extract-Loaded Nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound as a Neuroprotective Agent: A Review of Animal and Clinical Evidence [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. The Anti-Depressive Effects of this compound and the Relative Mechanisms Based on the NLRP3 Inflammatory Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound may improve depressive symptoms by binding NLRP3 and influencing the pyroptosis pathway in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Alleviates Lipopolysaccharide-Induced Neuroinflammation in Mice by Promoting the miRNA-132 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hesperetin inhibits neuroinflammation on microglia by suppressing inflammatory cytokines and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound attenuates learning and memory deficits in APP/PS1 mice through activation of Akt/Nrf2 signaling and inhibition of RAGE/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction between flavonoids and the blood-brain barrier: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Hesperidin's Interaction with Toll-like Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperidin, a bioflavonoid predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological properties, including its potent anti-inflammatory effects. A key mechanism underlying this activity is its interaction with the Toll-like receptor (TLR) signaling pathways. TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of TLR signaling is implicated in the pathophysiology of numerous inflammatory diseases. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound modulates TLR signaling, with a focus on its therapeutic potential.

Core Signaling Pathways Modulated by this compound

This compound primarily exerts its anti-inflammatory effects by targeting the TLR4 signaling pathway. TLR4, upon activation by ligands such as lipopolysaccharide (LPS), initiates two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. This compound has been shown to modulate both of these branches, leading to a comprehensive suppression of the inflammatory response.

MyD88-Dependent Pathway

The MyD88-dependent pathway is the canonical signaling route for most TLRs, including TLR4. It rapidly activates the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines. This compound intervenes at multiple points in this pathway to attenuate the inflammatory cascade.[1][2][3][4][5]

Caption: this compound's inhibition of the MyD88-dependent TLR4 signaling pathway.

TRIF-Dependent Pathway

The TRIF-dependent pathway is an alternative signaling route activated by TLR4. This pathway is crucial for the induction of type I interferons (IFNs) and also contributes to the late-phase activation of NF-κB. Evidence suggests that this compound can also suppress this arm of TLR4 signaling.[2]

Caption: Postulated inhibition of the TRIF-dependent TLR4 pathway by this compound.

Quantitative Data Summary

The inhibitory effects of this compound on TLR signaling have been quantified in numerous studies. The following tables summarize key findings, including IC50 values and the modulation of inflammatory mediators.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Assay | IC50 (µM) | Reference |

| HepG2 | Cytotoxicity | 150.43 ± 12.32 | [6][7] |

| HeLa | Cytotoxicity (MTT) | 4.210 mg/ml (equivalent to ~6.9 µM) | [8] |

| KB (Oral Cancer) | Cytotoxicity (MTT) | Dose-dependent inhibition | [9] |

| NALM-6 (Leukemia) | Apoptosis Induction | Dose-dependent (10-100 µM) | [10] |

| MG-63 (Osteosarcoma) | Cell Cycle Arrest | Dose-dependent (5-150 µM) | [10][11] |

Table 2: this compound-Mediated Modulation of Cytokines and Signaling Proteins

| Cell/Animal Model | Treatment | Target Molecule | Effect | Reference |

| LPS-induced RAW 264.7 cells | Hesperetin | TNF-α, IL-6, IL-1β | Significant decrease | [12] |

| LPS-induced RAW 264.7 cells | Hesperetin | iNOS, COX-2 | Reduced gene expression | [12] |

| LPS-induced RAW 264.7 cells | Hesperetin | p-p65, p-IκBα | Inhibition of phosphorylation | [12] |

| Sepsis-induced lung injury (mice) | This compound (10 & 20 mg/kg) | TNF-α, IL-6, IL-1β | Significant decrease | [3] |

| Sepsis-induced lung injury (mice) | This compound (10 & 20 mg/kg) | TLR4, MyD88 | Attenuated expression | [3] |

| Insulin-resistant HepG2 cells | This compound | TNF-α, IL-6 | Decreased levels | [13][14] |

| Insulin-resistant HepG2 cells | This compound | TLR4, NF-κB | Downregulated protein expression | [13][14] |

| LPS-challenged mice | This compound | IL-33, TNF-α | Significant decrease | [15] |

Key Experimental Protocols

The following are representative methodologies for investigating the effects of this compound on TLR signaling.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophages), HepG2 (human hepatocellular carcinoma), BV2 (murine microglia).

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations.

-

Inflammatory Challenge: To induce TLR4 signaling, cells are stimulated with lipopolysaccharide (LPS) from E. coli at concentrations typically ranging from 100 ng/mL to 1 µg/mL. Cells are often pre-treated with this compound for 1-2 hours before LPS stimulation.

Western Blot Analysis

Western blotting is used to determine the protein expression and phosphorylation status of key signaling molecules.

Caption: A typical experimental workflow for Western blot analysis.

-

Primary Antibodies: Antibodies targeting TLR4, MyD88, phosphorylated and total forms of NF-κB p65, IκBα, JNK, p38, and ERK are commonly used.

-

Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to measure the concentration of secreted cytokines in cell culture supernatants or serum.

-

Procedure: Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read at 450 nm using a microplate reader, and cytokine concentrations are calculated based on a standard curve.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify the mRNA expression levels of target genes.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit (e.g., TRIzol), and cDNA is synthesized using a reverse transcription kit.

-

qPCR: Real-time PCR is performed using SYBR Green master mix and gene-specific primers for TLR4, MyD88, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion

This compound demonstrates significant potential as a modulator of Toll-like receptor signaling, particularly the TLR4 pathway. By inhibiting both MyD88-dependent and TRIF-dependent signaling cascades, this compound effectively suppresses the activation of NF-κB and MAPKs, leading to a marked reduction in the production of pro-inflammatory mediators. The data presented in this guide underscore the multifaceted mechanisms through which this compound exerts its anti-inflammatory effects and provide a solid foundation for further research and development of this compound-based therapeutics for inflammatory diseases. The detailed experimental protocols offer a practical framework for researchers aiming to investigate the immunomodulatory properties of this compound and other natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Neothis compound dihydrochalcone down-regulates MyD88-dependent and -independent signaling by inhibiting endotoxin-induced trafficking of TLR4 to lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective Effect of this compound Against Sepsis-Induced Lung Injury by Inducing the Heat-Stable Protein 70 (Hsp70)/Toll-Like Receptor 4 (TLR4)/ Myeloid Differentiation Primary Response 88 (MyD88) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent understanding of the mechanisms of the biological activities of this compound and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Promising influences of this compound and hesperetin against diabetes and its complications: a systematic review of molecular, cellular, and metabolic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound from Citrus seed induces human hepatocellular carcinoma HepG2 cell apoptosis via both mitochondrial and death receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound from Citrus seed induces human hepatocellular carcinoma HepG2 cell apoptosis via both mitochondrial and death receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Inhibits Oral Cancer Cell Growth via Apoptosis and Inflammatory Signaling-Mediated Mechanisms: Evidence From In Vitro and In Silico Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound, a Bioflavonoid in Cancer Therapy: A Review for a Mechanism of Action through the Modulation of Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound ameliorates insulin resistance by regulating the IRS1-GLUT2 pathway via TLR4 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In Vivo and In Vitro Evaluation of the Protective Effects of this compound in Lipopolysaccharide-Induced Inflammation and Cytotoxicity of Cell - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of Hesperidin: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Hesperidin, a prominent flavanone glycoside found abundantly in citrus fruits, has garnered significant scientific interest for its potential therapeutic effects, including antioxidant, anti-inflammatory, and cardiovascular-protective properties. However, its efficacy is intrinsically linked to its journey through the body—its absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics. This technical guide provides an in-depth analysis of the in vivo pharmacokinetics and bioavailability of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic fate and the typical workflow for its study.

Absorption and Bioavailability: A Tale of Two Intestines

This compound's bioavailability is notably low and exhibits high inter-individual variability.[1][2] This is primarily attributed to its poor aqueous solubility and limited absorption in its glycosidic form in the small intestine.[3] The presence of a rutinose moiety prevents its hydrolysis by mammalian digestive enzymes.[1] Consequently, a significant portion of ingested this compound transits to the colon.[1][2]

In the large intestine, the gut microbiota plays a pivotal role. Bacterial enzymes, specifically α-rhamnosidases and β-glucosidases, hydrolyze this compound into its aglycone form, hesperetin.[4] This deglycosylation step is critical for absorption. Hesperetin, being more lipophilic, is then absorbed by colonocytes.

Factors such as the composition of an individual's gut microbiota can significantly influence the extent and rate of this compound metabolism and subsequent absorption, contributing to the observed inter-individual variations in bioavailability.[5] Furthermore, formulation strategies such as micronization have been shown to enhance the bioavailability of this compound.[1][6]

Metabolism: The Transformation of this compound

Once absorbed, hesperetin undergoes extensive phase II metabolism, primarily in the intestinal epithelium and the liver. The main metabolic pathways involve glucuronidation and sulfation, leading to the formation of various hesperetin conjugates, such as hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide.[7] These conjugated metabolites are the predominant forms found circulating in the plasma.[3][7]

The metabolic journey of this compound is depicted in the signaling pathway diagram below.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound and its primary metabolite, hesperetin, from various in vivo studies in both human and animal models. These parameters provide a quantitative insight into the absorption, distribution, and elimination kinetics.

Table 1: Pharmacokinetic Parameters of Hesperetin in Humans After Oral Administration

| Compound Administered | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Hesperetin | 135 mg | 825.78 ± 410.63 | 4.0 | 4846.20 ± 1675.99 | [8][9] |

| This compound (HEM) | 450 mg | - | ~7-8 | - | [1] |

| This compound (MHEM) | 450 mg | - | ~7-8 | Higher than HEM | [1] |

| This compound (M2SH) | 450 mg | - | Lower than HEM | Higher than HEM & MHEM | [1] |

HEM: this compound Epimeric Mixture; MHEM: Micronized this compound Epimeric Mixture; M2SH: Micronized 2S-Hesperidin. Cmax and AUC for this compound metabolites were measured.

Table 2: Pharmacokinetic Parameters of Hesperetin in Rats After Oral Administration

| Compound Administered | Dose | Cmax (µM) | Tmax (h) | AUC (nmol·h/mL) | Reference |

| This compound | 31 µmol/kg | ~0.35 | 6 | - | [10] |

| Hesperetin | 31 µmol/kg | ~0.95 | 4 | - | [10] |

| H-7-glc (0.25%) | - | 2.30 | - | - | [7] |

| This compound (0.25%) | - | 1.13 | - | - | [7] |

| H-7-glc (0.5%) | - | 4.91 | - | - | [7] |

| This compound (0.5%) | - | 2.06 | - | - | [7] |

| Racemic Hesperetin (i.v.) | - | - | - | R-isomer: 3.2-fold higher than S-isomer | [1] |

H-7-glc: Hesperetin-7-glucoside. Cmax and AUC values are for total hesperetin equivalents after enzymatic hydrolysis of plasma samples.

Experimental Protocols: A Methodological Overview

The study of this compound pharmacokinetics in vivo necessitates rigorous and well-defined experimental protocols. Below is a summary of typical methodologies employed in preclinical and clinical studies.

Animal Models:

-

Species: Wistar and Sprague-Dawley rats are commonly used models for in vivo pharmacokinetic studies of this compound.[10][11]

-

Housing and Diet: Animals are typically housed in controlled environments with standardized diet and water ad libitum. A washout period with a flavonoid-free diet is often implemented before the study.

Dosing and Administration:

-

Route: Oral gavage is the standard route for administering this compound or its metabolites to mimic dietary intake.[10][12]

-

Vehicle: The compound is often suspended in a suitable vehicle such as carboxymethylcellulose or water.

-

Dose: Doses in rat studies have ranged from approximately 31 µmol/kg to dietary supplementation of 0.25-0.5%.[7][10]

Sample Collection:

-

Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via methods like tail vein or suborbital venous plexus puncture.[10][12] Plasma is separated by centrifugation.

-

Urine Collection: Urine is collected over specified intervals (e.g., 0-3, 3-6, 6-9, 9-12, 12-24 hours) using metabolic cages.[8][9]

Sample Preparation and Analysis:

-

Enzymatic Hydrolysis: To measure total hesperetin (aglycone + conjugates), plasma and urine samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone form.[8][10]

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction is employed to isolate the analytes from the biological matrix.[11][13]

-

Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound and its metabolites in biological samples.[11][13][14]

-

Chromatography: Reversed-phase columns (e.g., C18) are typically used with a mobile phase gradient of acetonitrile and water containing a modifier like formic acid.[11][13]

-

Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[11][13]

-

The logical flow of a typical in vivo pharmacokinetic study of this compound is illustrated in the following diagram.

Conclusion

The in vivo pharmacokinetics of this compound are complex, characterized by poor initial absorption followed by significant metabolism by the gut microbiota and subsequent phase II conjugation. The resulting bioavailability is low and variable. Understanding these processes is crucial for the rational design of this compound-based therapeutics and functional foods. Future research should continue to explore formulation strategies to enhance bioavailability and further elucidate the role of individual differences in gut microbiota composition on this compound's pharmacokinetic profile. This technical guide serves as a comprehensive resource for professionals engaged in the research and development of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization—A Randomized, Crossover and Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veterinarypaper.com [veterinarypaper.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Increased bioavailability of hesperetin-7-glucoside compared with this compound results in more efficient prevention of bone loss in adult ovariectomised rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 8. e-lactancia.org [e-lactancia.org]

- 9. Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo pharmacokinetics of this compound are affected by treatment with glucosidase-like BglA protein isolated from yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of an LC-MS/MS method for simultaneous quantification of this compound and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. A Pharmacokinetic Study of Mix-160 by LC-MS/MS: Oral Bioavailability of a Dosage Form of Citroflavonoids Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of naringin, this compound, neothis compound, naringenin and hesperetin of Fractus aurantii extract in rat plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Metabolic Pathways of Hesperidin and its Aglycone, Hesperetin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of hesperidin, a prominent flavonoid found in citrus fruits, and its aglycone, hesperetin. The document details the absorption, biotransformation, and pharmacokinetic profile of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key metabolic and signaling pathways.

Introduction

This compound (hesperetin-7-O-rutinoside) is a flavanone glycoside abundant in citrus species. Its biological activities are largely attributed to its aglycone, hesperetin, which is released through metabolic processes primarily in the gastrointestinal tract. Understanding the metabolic pathways of this compound and hesperetin is crucial for elucidating their mechanisms of action and for the development of novel therapeutic agents. This guide synthesizes current knowledge on their metabolic journey, from ingestion to systemic circulation and cellular effects.

Metabolic Pathways

The metabolism of this compound is a multi-step process involving enzymatic deglycosylation by the gut microbiota, followed by absorption of the resulting aglycone, hesperetin, and its subsequent phase I and phase II metabolism.

Intestinal Metabolism of this compound

This compound, due to its rutinoside moiety, is poorly absorbed in the small intestine.[1][2] The primary site of its metabolism is the colon, where it is hydrolyzed by the gut microbiota.[1][2] The enzymatic deglycosylation of this compound to hesperetin can occur via two main pathways[3][4]:

-

Sequential Hydrolysis: This involves a two-step process initiated by the enzyme α-L-rhamnosidase , which cleaves the terminal rhamnose to form hesperetin-7-O-glucoside. This intermediate is then hydrolyzed by β-glucosidase to release the aglycone, hesperetin.[3][4]

-

Direct Hydrolysis: A single-step deglycosylation can also occur through the action of α-rhamnosyl-β-glucosidase , which directly cleaves the entire rutinose moiety to yield hesperetin.[3][4]

Specific bacterial species, such as Bifidobacterium pseudocatenulatum, have been identified as possessing the necessary enzymatic machinery to carry out this transformation.[2]

Absorption and Biotransformation of Hesperetin

Once formed, hesperetin is absorbed by colonocytes.[2] It then undergoes extensive phase I and phase II metabolism, both in the intestinal cells and subsequently in the liver.

-

Phase I Metabolism: This involves minor modifications to the hesperetin structure, such as demethylation and dehydroxylation.[5] For instance, hesperetin can be demethylated to eriodictyol.[6]

-

Phase II Metabolism: This is the major route of hesperetin biotransformation, resulting in the formation of more water-soluble conjugates. The primary conjugation reactions are:

-

Glucuronidation: Attachment of glucuronic acid, forming hesperetin-glucuronides (e.g., hesperetin-7-O-glucuronide, hesperetin-3'-O-glucuronide).[6]

-

Sulfation: Addition of a sulfate group, forming hesperetin-sulfates (e.g., hesperetin-3'-O-sulfate).[6]

-

Mixed Conjugation: Formation of sulfo-glucuronide conjugates.[2]

-

These conjugated metabolites are the primary forms of hesperetin found in systemic circulation.[2][6]

Catabolism of Hesperetin

Beyond conjugation, hesperetin can undergo further degradation by the gut microbiota, leading to the formation of various phenolic acids and smaller phenolic compounds through C-ring fission.[5][7] These catabolites may also contribute to the biological activity of this compound.

Diagram of this compound and Hesperetin Metabolic Pathway

Caption: Metabolic pathway of this compound to hesperetin and its subsequent metabolites.

Quantitative Data on Pharmacokinetics

The bioavailability and pharmacokinetic parameters of this compound and hesperetin have been investigated in both human and animal studies. The data highlights the generally low bioavailability of this compound and the more rapid absorption of its aglycone, hesperetin.

Table 1: Pharmacokinetic Parameters of Hesperetin in Humans after Oral Administration

| Parameter | Value | Study Reference |

| Dose | 135 mg | Kanaze et al., 2007[6] |

| Cmax (ng/mL) | 825.78 ± 410.63 | Kanaze et al., 2007[6] |

| Tmax (h) | 4.0 ± 0.0 | Kanaze et al., 2007[6] |

| AUC0-∞ (ng·h/mL) | 4846.20 ± 1675.99 | Kanaze et al., 2007[6] |

| t1/2 (h) | 3.05 ± 0.91 | Kanaze et al., 2007[6] |

| Urinary Excretion (%) | 3.26 ± 0.44 | Kanaze et al., 2007[6] |

Table 2: Comparative Pharmacokinetic Parameters of this compound and Hesperetin Metabolites in Humans

| Compound Administered | Metabolite Measured | Cmax (nM) | Tmax (h) | AUC (µM·h) | Study Reference |

| This compound (Orange Extract) | Total Plasma Metabolites | 0.35 ± 0.5 µM | 8.0 ± 0.5 | 1.3 ± 2.1 | Pereira-Caro et al., 2021[2] |

| Eriocitrin (Lemon Extract) | Total Plasma Metabolites | 5.7 ± 5.4 µM | 6.0 ± 0.3 | 21.1 ± 24.5 | Pereira-Caro et al., 2021[2] |

| This compound | Hesperetin Metabolites | - | 7-8 | - | Villa-Rodriguez et al., 2022[8] |

Table 3: Pharmacokinetic Parameters of Total Hesperetin in Rats after Intravenous and Oral Administration

| Administration Route | Compound | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (nmol·h/mL) | Study Reference |

| Intravenous | This compound | 18.9 | - | - | 30.09 ± 12.88 | Chen et al., 2011 |

| Intravenous | Hesperetin | 9.4 | - | - | 61.47 ± 11.23 | Chen et al., 2011 |

| Oral | This compound | 18.9 | 0.35 ± 0.09 | 6.0 | 2.12 ± 0.54 | Chen et al., 2011 |

| Oral | Hesperetin | 9.4 | 0.95 ± 0.18 | 4.0 | 7.98 ± 1.87 | Chen et al., 2011 |

Key Signaling Pathways Modulated by this compound and Hesperetin

This compound and its metabolites have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. This compound and hesperetin have been reported to inhibit the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, thereby attenuating inflammatory responses.

Diagram of MAPK Signaling Pathway Inhibition by Hesperetin

Caption: Hesperetin inhibits the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. This compound and hesperetin can inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. This leads to the suppression of pro-inflammatory gene expression.

Diagram of NF-κB Signaling Pathway Inhibition by Hesperetin

Caption: Hesperetin inhibits the NF-κB signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism and bioactivity of this compound and hesperetin.

In Vitro Digestion Model

This protocol simulates the physiological conditions of the human upper gastrointestinal tract to assess the bioaccessibility of this compound.

Materials:

-

Simulated Salivary Fluid (SSF)

-

Simulated Gastric Fluid (SGF) with pepsin

-

Simulated Intestinal Fluid (SIF) with pancreatin and bile salts

-

pH meter

-

Shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Oral Phase:

-

Mix the sample containing this compound with SSF.

-

Adjust the pH to 6.8.

-

Incubate at 37°C for 5-10 minutes with gentle shaking.

-

-

Gastric Phase:

-

Add SGF containing pepsin to the oral digest.

-

Adjust the pH to 2.0-3.0 with HCl.

-

Incubate at 37°C for 2 hours with constant shaking.

-

-

Intestinal Phase:

-

Add SIF containing pancreatin and bile salts to the gastric digest.

-

Adjust the pH to 7.0 with NaHCO3.

-

Incubate at 37°C for 2 hours with constant shaking.

-

-

Sample Collection:

-

After the intestinal phase, centrifuge the digestate to separate the soluble (bioaccessible) fraction from the insoluble residue.

-

Collect the supernatant for analysis of this compound and its metabolites by HPLC or LC-MS.

-

Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal absorption of hesperetin.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Hank's Balanced Salt Solution (HBSS)

-

LC-MS/MS system

Procedure:

-

Cell Culture:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add a solution of hesperetin in HBSS to the apical (AP) side of the Transwell insert.

-

Add fresh HBSS to the basolateral (BL) side.

-

Incubate at 37°C.

-

At specified time points, collect samples from the BL side and replace with fresh HBSS.

-

To assess active efflux, perform the experiment in the reverse direction (BL to AP).

-

-

Sample Analysis:

-

Analyze the concentration of hesperetin in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

Western Blot Analysis of MAPK and NF-κB Signaling

This protocol details the detection of key phosphorylated proteins in the MAPK and NF-κB pathways in response to hesperetin treatment.

Materials:

-

Cell culture (e.g., macrophages, endothelial cells)

-

Hesperetin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-p38, anti-phospho-JNK, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with hesperetin for the desired time.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Normalize the expression of the target proteins to a loading control (e.g., β-actin).

-

Conclusion

The metabolic pathways of this compound and its aglycone hesperetin are complex, involving extensive modification by the gut microbiota and host enzymes. The bioavailability of this compound is limited, with its biological effects being largely mediated by its absorbed and conjugated aglycone, hesperetin. Hesperetin and its metabolites exert their effects through the modulation of key signaling pathways, including the MAPK and NF-κB cascades. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of these citrus flavonoids.

References

- 1. researchgate.net [researchgate.net]

- 2. New Insights into the Metabolism of the Flavanones Eriocitrin and this compound: A Comparative Human Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. e-lactancia.org [e-lactancia.org]

- 5. In Vivo pharmacokinetics of this compound are affected by treatment with glucosidase-like BglA protein isolated from yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization—A Randomized, Crossover and Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Hesperidin's Role in Modulating Cellular Antioxidant Enzymes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hesperidin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific attention for its potent antioxidant properties. Beyond its direct radical scavenging capabilities, this compound exerts a profound influence on the endogenous antioxidant defense system by modulating the expression and activity of key cellular antioxidant enzymes. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, with a focus on its interaction with critical signaling pathways, particularly the Nrf2/ARE system. It summarizes quantitative data from various studies, details common experimental protocols for evaluating its efficacy, and presents visual diagrams of the core signaling cascades and workflows.

Core Mechanism of Action: The Nrf2-Keap1 Signaling Pathway

The primary mechanism by which this compound enhances the cellular antioxidant arsenal is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound disrupts the Nrf2-Keap1 interaction.[2][3] This disruption allows Nrf2 to translocate into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[2][4] This binding event initiates the transcription and subsequent translation of a suite of Phase II detoxifying and antioxidant enzymes, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.[2][5] Studies have shown that this compound treatment up-regulates the protein levels of Nrf2, leading to an enhanced antioxidant status.[3][6][7]

Visualizing the Nrf2 Activation Pathway

Caption: this compound disrupts the Keap1-Nrf2 complex, enabling Nrf2 nuclear translocation.

Role of Upstream Kinases: MAPK Pathways

The activation of Nrf2 by this compound is also modulated by upstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways. This compound has been shown to influence the phosphorylation of Extracellular signal-regulated kinase (ERK).[1][2] Some studies suggest that this compound facilitates the phosphorylation of ERK1/2, which can contribute to Nrf2 activation, while not affecting p38 and JNK pathways in certain contexts.[2][8] However, other reports indicate that this compound can inhibit the activation of p38 and c-Jun N-terminal kinases (JNKs), which are often associated with apoptotic pathways triggered by cellular stress.[9][10] This suggests that this compound's influence on MAPK signaling is context-dependent and may contribute to its overall cytoprotective effects by both promoting pro-survival antioxidant responses and inhibiting stress-induced apoptosis pathways.

Modulation of Specific Antioxidant Enzymes

This compound administration has been demonstrated to significantly increase the activity and expression of several key antioxidant enzymes.

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Numerous in vivo and in vitro studies confirm that this compound treatment leads to elevated SOD activity, providing a first line of defense against ROS.[11][12][13]

-

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. This compound consistently upregulates CAT activity, which works in concert with SOD to detoxify ROS.[2][11][13][14]

-

Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides at the expense of glutathione. This compound has been shown to restore or increase GPx activity in models of oxidative stress.[13][15]

-

Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Oxidoreductase 1 (NQO1): These are two canonical downstream targets of Nrf2 activation. This compound treatment significantly induces the expression of both HO-1 and NQO1, further contributing to cellular protection against oxidative damage.[2][4][16]

Quantitative Effects of this compound on Antioxidant Markers

The following tables summarize quantitative data from selected studies, illustrating the impact of this compound on key antioxidant enzymes and markers of oxidative stress.

Table 1: Effect of this compound on Antioxidant Enzyme Activity in Animal Models

| Study Model | This compound Dose | Enzyme | Result | Citation |

| Iron-overloaded mice | Not specified | SOD, CAT, GST | Significant increase in activity | [11] |

| Aged rat heart | Not specified | SOD, CAT | Increased activity | [6] |

| Cisplatin-treated mice | 100 or 300 mg/kg/day | SOD, CAT | Significantly enhanced levels | [17] |

| NiCl₂-treated rats | 20, 40, 80 mg/kg | SOD, CAT, GSH-Px | Dose-dependent increase in activity | [13] |

| Intensively trained rats | 200 mg/kg | SOD, CAT | Prevented exercise-induced decrease | [18] |

Table 2: Effect of this compound on Markers of Oxidative Stress

| Study Model | This compound Dose | Marker | Result | Citation |

| H₂O₂-treated bMECs | Not specified | ROS, MDA | Significant reduction | [2] |

| Cisplatin-treated mice | 100 or 300 mg/kg/day | ROS, MDA | Reduced levels | [17] |

| Amateur cyclists (acute) | 500 mg | SOD | Decrease in exercise-induced overexpression | [19] |

| NiCl₂-treated rats | 20, 40, 80 mg/kg | MDA | Dose-dependent decrease in content | [13] |

| DEN/CCl₄-induced rats | 50 and 100 mg/kg | Lipid Peroxidation | Reduced levels | [16] |

Note: "bMECs" refers to bovine mammary epithelial cells; "MDA" refers to malondialdehyde, a marker of lipid peroxidation; "DEN/CCl₄" refers to diethylnitrosamine/carbon tetrachloride, agents used to induce hepatocarcinogenesis.

Experimental Protocols

The evaluation of this compound's effect on cellular antioxidant enzymes involves a range of standard biochemical and molecular biology techniques.

General Experimental Workflow

A typical in vitro study to assess this compound's antioxidant potential follows a structured workflow.

Caption: Workflow for assessing this compound's antioxidant effects in cell culture.

Key Methodologies

4.2.1 Superoxide Dismutase (SOD) Activity Assay:

-

Principle: This assay is often based on the inhibition of the reduction of a chromogen (like nitroblue tetrazolium, NBT) by superoxide radicals generated by a source (e.g., xanthine/xanthine oxidase system). SOD in the sample competes for the superoxide radicals, thus inhibiting the colorimetric reaction.

-

Protocol Outline:

-

Prepare cell or tissue lysates.

-

Add lysate to a reaction mixture containing the superoxide-generating system and the detector dye (e.g., NBT).

-

Incubate for a specific time at a controlled temperature.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm).

-

Calculate the percentage of inhibition of the reaction, which is proportional to the SOD activity in the sample.

-

4.2.2 Catalase (CAT) Activity Assay:

-

Principle: This assay typically measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase in the sample.

-

Protocol Outline:

-

Add cell or tissue lysate to a solution of H₂O₂.

-

Monitor the decrease in absorbance of H₂O₂ directly at ~240 nm over time.

-

Alternatively, stop the reaction after a set time with an inhibitor and measure the remaining H₂O₂ using a colorimetric reaction (e.g., with ammonium molybdate).

-

Enzyme activity is calculated based on the rate of H₂O₂ consumption.

-

4.2.3 Western Blot Analysis for Protein Expression (e.g., Nrf2, Keap1, HO-1):

-

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Protocol Outline:

-

Extract total protein from cell or tissue samples and determine concentration.

-

Separate proteins by molecular weight using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein (e.g., anti-Nrf2).

-

Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level.

-

4.2.4 Real-Time Quantitative PCR (RT-qPCR) for Gene Expression:

-

Principle: RT-qPCR measures the amount of a specific mRNA transcript, allowing for the quantification of gene expression.

-

Protocol Outline:

-

Isolate total RNA from cells or tissues.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform PCR using the cDNA as a template, specific primers for the target gene (e.g., NFE2L2 for Nrf2), and a fluorescent dye (e.g., SYBR Green).

-

Monitor the fluorescence in real-time as the DNA is amplified.

-

Quantify the initial amount of mRNA based on the cycle threshold (Ct) value, normalized to a housekeeping gene.

-

Conclusion

This compound is a potent modulator of cellular antioxidant defenses. Its primary mechanism involves the activation of the Nrf2 signaling pathway, leading to the enhanced expression and activity of a broad spectrum of antioxidant enzymes, including SOD, CAT, GPx, HO-1, and NQO1.[2][6][15] This action is further supported by its influence on MAPK signaling pathways, which collectively contribute to cellular protection against oxidative stress.[1][2] The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in preventing and treating diseases rooted in oxidative damage.

References

- 1. Antioxidant and anti-inflammatory properties of the citrus flavonoids this compound and hesperetin: an updated review of their molecular mechanisms and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound ameliorates H2O2-induced bovine mammary epithelial cell oxidative stress via the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound protects against cisplatin-induced cardiotoxicity in mice by regulating the p62–Keap1–Nrf2 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-mediated expression of Nrf2 and upregulation of antioxidant status in senescent rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound protects against cisplatin-induced cardiotoxicity in mice by regulating the p62–Keap1–Nrf2 pathway - Food & Function (RSC Publishing) DOI:10.1039/D2FO00298A [pubs.rsc.org]

- 8. Recent understanding of the mechanisms of the biological activities of this compound and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biomedres.us [biomedres.us]

- 12. This compound: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of this compound on the histological structure, oxidative stress, and apoptosis in the liver and kidney induced by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A review of the hepatoprotective effects of this compound, a flavanon glycoside in citrus fruits, against natural and chemical toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound protects against chemically induced hepatocarcinogenesis via modulation of Nrf2/ARE/HO-1, PPARγ and TGF-β1/Smad3 signaling, and amelioration of oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Based on Activation of p62-Keap1-Nrf2 Pathway, this compound Protects Arsenic-Trioxide-Induced Cardiotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protective Effect of this compound on the Oxidative Stress Induced by an Exhausting Exercise in Intensively Trained Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Hesperidin's Modulatory Effect on Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The blood-brain barrier (BBB) presents a significant challenge in the development of therapeutics for central nervous system (CNS) disorders. Hesperidin, a flavanone glycoside abundant in citrus fruits, has emerged as a promising natural compound with the potential to modulate BBB permeability. This technical guide provides an in-depth analysis of the current scientific evidence regarding this compound's effects on the BBB. Through a comprehensive review of in vivo and in vitro studies, this document details the experimental protocols used to evaluate these effects, presents quantitative data in a structured format, and illustrates the underlying molecular signaling pathways. The evidence suggests that this compound can ameliorate BBB disruption under pathological conditions, primarily through its anti-inflammatory and antioxidant properties, by preserving the integrity of tight junctions and modulating key signaling cascades. This guide is intended to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Disruption of the BBB is a key pathological feature in a variety of neurological diseases, including stroke, neurodegenerative diseases, and traumatic brain injury. This compound's ability to cross the BBB and exert neuroprotective effects has been a subject of growing interest.[1] Its therapeutic potential is largely attributed to its capacity to mitigate oxidative stress and neuroinflammation, which are critical factors in BBB dysfunction.[1] This guide will explore the mechanisms by which this compound influences BBB permeability, providing a foundational understanding for future research and therapeutic development.

In Vitro Studies: Effects of this compound on BBB Models

In vitro models of the BBB are crucial for mechanistic studies of drug transport and barrier function. The most common models utilize brain microvascular endothelial cells, such as the bEnd.3 cell line, cultured on Transwell inserts.

Data on In Vitro BBB Permeability

The following table summarizes the quantitative effects of this compound on in vitro BBB models.

| Model | Condition | This compound Concentration | Key Findings | Reference |

| bEnd.3 cells | Hypoxia | 10 and 30 µg/mL | Prevented hypoxia-induced decrease in TEER in a concentration-dependent manner. | [2] |

| bEnd.3 cells | Hypoxia | Not Specified | Inhibited the disruption of claudin-5 and ZO-1. | [2] |

| bEnd.3 cells | Normoxia | Not Specified | TEER values for control monolayers ranged from 100–140 Ω·cm². | [3] |

Experimental Protocols for In Vitro Studies

TEER is a widely accepted quantitative technique to measure the integrity of tight junction dynamics in cell culture models.

-

Cell Culture: Mouse brain endothelial cells (bEnd.3) are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transwell Setup: bEnd.3 cells are seeded onto the apical side of Transwell inserts (e.g., 0.4 µm pore size). The integrity of the monolayer is monitored by measuring TEER.

-

Hypoxia Induction: To mimic ischemic conditions, the Transwell plates are placed in a hypoxic chamber with 1% O2 for a specified duration (e.g., 4 to 48 hours).

-

This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 10 and 30 µg/mL) prior to or during the hypoxic challenge.

-

TEER Measurement: TEER is measured using an EVOM2 epithelial voltohmmeter. The resistance values of blank filters are subtracted from the values of filters with cells. The net resistance values are then multiplied by the surface area of the filter to obtain the TEER value in Ω·cm².[3]

In Vivo Studies: this compound's Protective Role in Animal Models

In vivo studies are essential to validate the findings from in vitro models and to understand the physiological relevance of this compound's effects on the BBB in a complex biological system.

Data on In Vivo BBB Permeability

The following table summarizes the quantitative effects of this compound on BBB permeability in animal models.

| Animal Model | Condition | This compound Dosage | Key Findings | Reference |

| Mice | Ischemia/Hypoxia | Not Specified | Significantly ameliorated the increase in BBB permeability as measured by Evans blue extravasation. | [2] |

| Rats | Titanium Dioxide Nanoparticle-induced Neurotoxicity | Not Specified | Decreased brain levels of MDA and TNF-α. Increased levels of SOD, CAT, and GPx. | [4] |

Experimental Protocols for In Vivo Studies

This assay is a common method to assess BBB permeability in vivo. Evans blue dye binds to serum albumin, and its extravasation into the brain parenchyma indicates a breach in the BBB.

-

Animal Model: Male C57BL/6 mice or Wistar rats are commonly used.

-

Induction of BBB Disruption: BBB disruption can be induced through various models, such as middle cerebral artery occlusion (MCAO) for stroke, or administration of lipopolysaccharide (LPS) for neuroinflammation.

-

This compound Administration: this compound is typically administered orally (e.g., via gavage) or intraperitoneally at specific doses for a set period before the induction of BBB injury.

-

Evans Blue Injection: A solution of Evans blue dye (e.g., 2% in saline) is injected intravenously (e.g., via the tail vein). The dye is allowed to circulate for a specific time (e.g., 1-2 hours).

-

Tissue Processing: After circulation, the animals are anesthetized and transcardially perfused with saline to remove the dye from the vasculature. The brains are then harvested.

-

Quantification: The brain tissue is homogenized in a solvent (e.g., formamide or trichloroacetic acid) to extract the Evans blue dye. The amount of extravasated dye is quantified by measuring the absorbance of the supernatant using a spectrophotometer at a specific wavelength (e.g., 620 nm). The results are often expressed as µg of dye per gram of brain tissue.[5][6][7][8]

Western blotting is used to quantify the expression levels of key tight junction proteins like claudin-5 and ZO-1.[9][10]

-

Tissue Homogenization: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for tight junction proteins (e.g., anti-claudin-5, anti-ZO-1). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and are often normalized to a loading control like β-actin or GAPDH.

Immunofluorescence is used to visualize the localization and distribution of tight junction proteins in brain tissue sections.[11][12]

-

Tissue Preparation: Brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected (e.g., in sucrose solutions), and then sectioned using a cryostat.

-

Staining: The brain sections are permeabilized, blocked, and then incubated with primary antibodies against tight junction proteins. Following washes, the sections are incubated with fluorescently labeled secondary antibodies.

-

Imaging: The stained sections are mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualized using a fluorescence or confocal microscope.

Molecular Mechanisms and Signaling Pathways

This compound's protective effects on the BBB are mediated through the modulation of several key signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Under pathological conditions, its activation leads to the production of pro-inflammatory cytokines that can increase BBB permeability. This compound has been shown to inhibit the activation of NF-κB.[13][14][15]

Nrf2 Signaling Pathway

The Nrf2 pathway is the master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes that protect cells from oxidative damage. This compound can activate the Nrf2 pathway, thereby reducing oxidative stress at the BBB.[16][17][18][19]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, p38, and JNK) are involved in various cellular processes, including inflammation and apoptosis. This compound can modulate MAPK signaling to reduce neuroinflammation.[14][20]

Conclusion and Future Directions

The collective evidence presented in this technical guide strongly supports the role of this compound in modulating blood-brain barrier permeability, particularly in pathological contexts. By preserving the integrity of tight junctions through the attenuation of neuroinflammation and oxidative stress, this compound demonstrates significant potential as a neuroprotective agent. The detailed experimental protocols and quantitative data provided herein offer a valuable resource for researchers aiming to further investigate its mechanisms of action and therapeutic applications.

Future research should focus on:

-

Elucidating the specific transporters involved in this compound's transport across the BBB.

-

Conducting more extensive dose-response studies in various animal models of neurological diseases.

-

Investigating the long-term effects of this compound supplementation on BBB integrity and cognitive function.

-

Developing novel drug delivery systems to enhance the bioavailability of this compound to the central nervous system.

A deeper understanding of this compound's effects on the BBB will be instrumental in harnessing its full therapeutic potential for the treatment of CNS disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Yuzu and this compound Ameliorate Blood-Brain Barrier Disruption during Hypoxia via Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TIGHT JUNCTION PROTEIN EXPRESSION AND BARRIER PROPERTIES OF IMMORTALIZED MOUSE BRAIN MICROVESSEL ENDOTHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protocol to assess extravasation of fluorescent molecules in mice after ultrasound-mediated blood-brain barrier opening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Tight Junction Integrity in Brain Endothelial Cells Based on Tight Junction Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disruptions of occludin and claudin-5 in brain endothelial cells in vitro and in brains of mice with acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Neuroinflammation and Neurodegeneration: The Promising Protective Role of the Citrus Flavanone Hesperetin - PMC [pmc.ncbi.nlm.nih.gov]